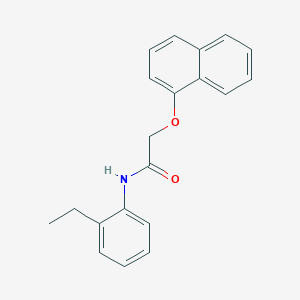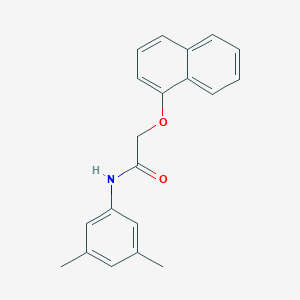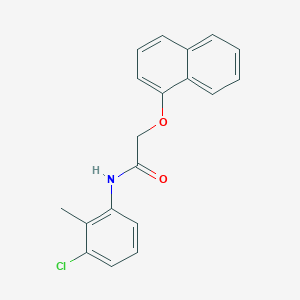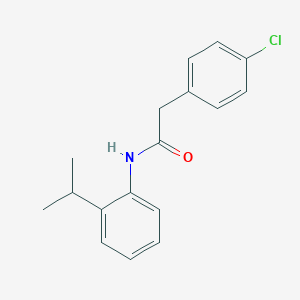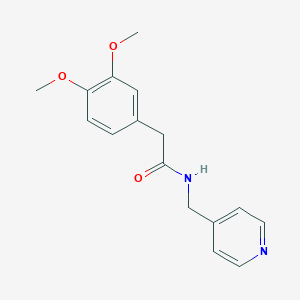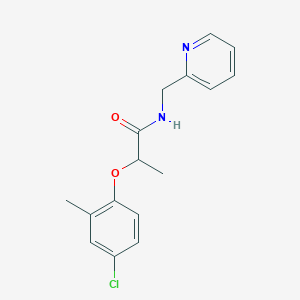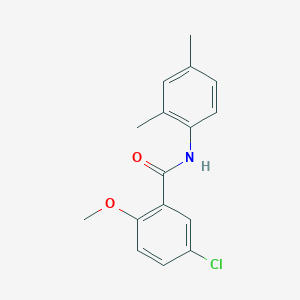
5-chloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide, also known as Mecam, is a chemical compound that belongs to the class of benzamides. It is a synthetic compound that has been extensively studied due to its potential applications in scientific research. Mecam is known to have a wide range of biochemical and physiological effects, making it a valuable tool in various research fields.
Wirkmechanismus
5-chloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide is known to act as a selective antagonist of the 5-HT2C receptor, which is a subtype of the serotonin receptor. It has been shown to modulate the activity of the serotonergic system, leading to its anxiolytic and antidepressant effects. 5-chloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide has also been shown to modulate the activity of the dopaminergic system, which may contribute to its antinociceptive effects.
Biochemical and Physiological Effects:
5-chloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behavior in animal models, increase locomotor activity, and decrease pain sensitivity. 5-chloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-chloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide in lab experiments is its high selectivity for the 5-HT2C receptor, which allows for specific modulation of the serotonergic system. However, one limitation is that 5-chloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide may have off-target effects on other receptors, which may complicate the interpretation of results.
Zukünftige Richtungen
For research on 5-chloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide include investigating its potential therapeutic effects in humans, exploring its effects on other neurotransmitter systems, and investigating its potential as a tool for studying the mechanisms underlying anxiety, depression, and pain. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 5-chloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide and its potential limitations in research.
Synthesemethoden
The synthesis of 5-chloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide involves the reaction of 5-chloro-2-methoxybenzoic acid with 2,4-dimethylphenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure 5-chloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide has been widely used in scientific research due to its potential applications in various fields such as neuroscience, pharmacology, and biochemistry. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential therapeutic agent for anxiety and depression. 5-chloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide has also been shown to have antinociceptive effects, making it a potential candidate for pain management.
Eigenschaften
Molekularformel |
C16H16ClNO2 |
|---|---|
Molekulargewicht |
289.75 g/mol |
IUPAC-Name |
5-chloro-N-(2,4-dimethylphenyl)-2-methoxybenzamide |
InChI |
InChI=1S/C16H16ClNO2/c1-10-4-6-14(11(2)8-10)18-16(19)13-9-12(17)5-7-15(13)20-3/h4-9H,1-3H3,(H,18,19) |
InChI-Schlüssel |
VXNBASAWSIRZLE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




